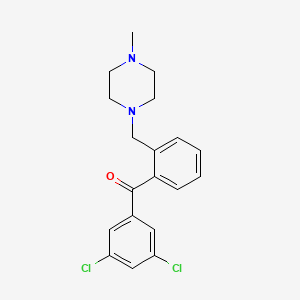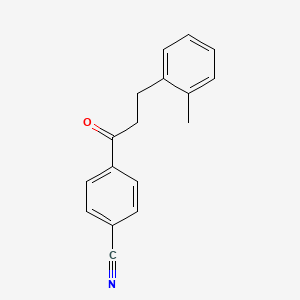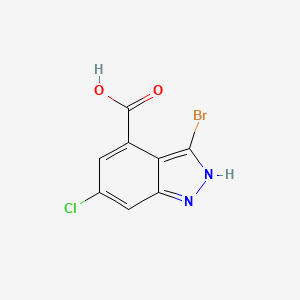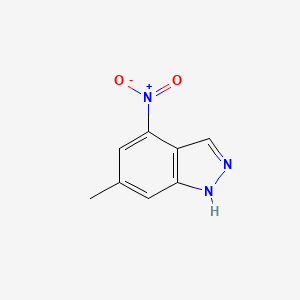
2-(2-Methoxyethoxy)ethoxy-trimethylsilane
Overview
Description
2-(2-Methoxyethoxy)ethoxy-trimethylsilane: is an organic compound with the molecular formula C₁₀H₂₄O₄Si and a molecular weight of 236.38 g/mol . It is also known by other names such as 3,6,9,12-Tetraoxa-2-silatridecane,2,2-dimethyl . This compound is a transparent liquid that is soluble in chloroform and methanol to a small extent. It has a boiling point of 140°C at 2 mm Hg and a density of 1.161 g/mL at 25°C .
Preparation Methods
The synthesis of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane involves the reaction of trimethylchlorosilane with 2-(2-methoxyethoxy)ethanol in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified by distillation under reduced pressure .
Chemical Reactions Analysis
2-(2-Methoxyethoxy)ethoxy-trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trimethylsilyl group with other functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(2-methoxyethoxy)ethanol and trimethylsilanol.
Common reagents used in these reactions include acids , bases , and oxidizing agents .
Scientific Research Applications
2-(2-Methoxyethoxy)ethoxy-trimethylsilane has several scientific research applications:
Lithium-Ion Batteries: It is used as a non-aqueous electrolyte solvent in lithium-ion batteries.
Ionic Conductivity Studies: The compound is used in studies exploring the ionic conductivity of LiBOB-doped electrolytes, demonstrating its effectiveness in enhancing ionic conductivity at varying temperatures.
Polymer Electrolyte Research: It is used to create highly conductive solid-state polymer electrolytes, showing promising conductivity and thermal properties for potential use in various technological applications.
Thermal and Electrochemical Stability: The compound enhances the thermal and electrochemical stability of organosilicon electrolytes in lithium-ion batteries, making it a promising alternative to traditional carbonate-based electrolytes.
Surface Modification and Hydrophobicity Studies: It is used in surface modification studies to enhance hydrophobicity.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane involves its ability to form stable complexes with lithium salts, which enhances the ionic conductivity and stability of electrolytes in lithium-ion batteries. The compound’s molecular structure allows it to interact with various molecular targets and pathways, contributing to its effectiveness in enhancing the performance of lithium-ion batteries.
Comparison with Similar Compounds
2-(2-Methoxyethoxy)ethoxy-trimethylsilane can be compared with other similar compounds such as:
Bis{2-[2-(2-methoxyethoxy)ethoxy]dimethylsilane: This compound has similar applications in lithium-ion batteries but differs in its molecular structure and properties.
{3-[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]-propyl}trimethylsilane: Another similar compound used in lithium-ion batteries with different structural characteristics.
{[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]-methyl}trimethylsilane: This compound also shares similar applications but has unique structural features.
These compounds highlight the versatility and uniqueness of this compound in various scientific research applications.
Properties
IUPAC Name |
2-(2-methoxyethoxy)ethoxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O3Si/c1-9-5-6-10-7-8-11-12(2,3)4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXXIHGXOYCSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338254 | |
| Record name | 2-(2-methoxyethoxy)ethoxy-trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62199-57-9 | |
| Record name | 2-(2-methoxyethoxy)ethoxy-trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1614197.png)
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1614198.png)


